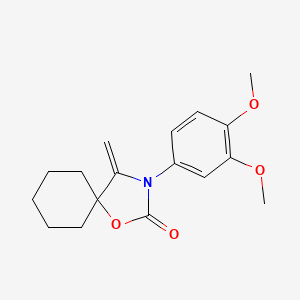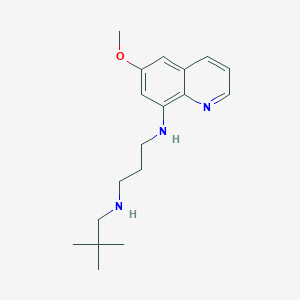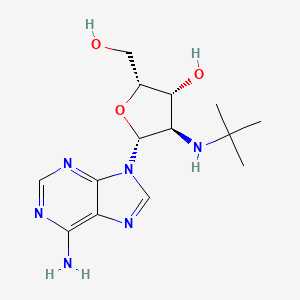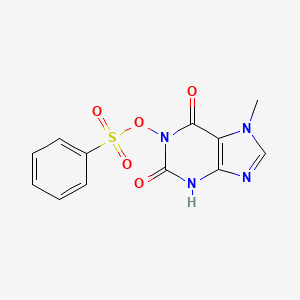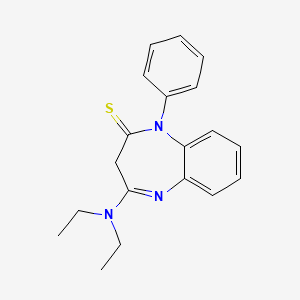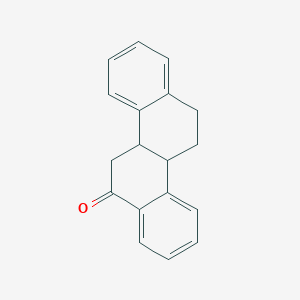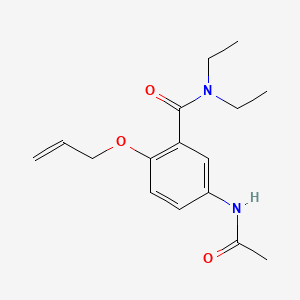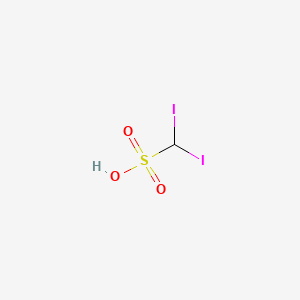
4,4'-Azobis-1-naphthalenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Azobis-1-naphthalenesulfonic acid is a chemical compound with the molecular formula C20H14N2O6S2 and a molecular weight of 442.47 g/mol . It is characterized by the presence of azo groups (-N=N-) and naphthalenesulfonic acid moieties. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Azobis-1-naphthalenesulfonic acid typically involves the diazotization of 4-amino-1-naphthalenesulfonic acid, followed by coupling with another molecule of 4-amino-1-naphthalenesulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo bond .
Industrial Production Methods
Industrial production of 4,4’-Azobis-1-naphthalenesulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Azobis-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of naphthalenesulfonic acid.
Reduction: Amino derivatives of naphthalenesulfonic acid.
Substitution: Various substituted naphthalenesulfonic acid derivatives.
Aplicaciones Científicas De Investigación
4,4’-Azobis-1-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4,4’-Azobis-1-naphthalenesulfonic acid involves the formation of free radicals through the cleavage of the azo bond. These free radicals can initiate various chemical reactions, including polymerization and cross-linking. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Azobis(4-cyanpentanoic acid): Another azo compound used as a radical initiator.
4,4’-Azobis(4-methoxy-2,4-dimethylvaleronitrile): Known for its use in polymerization reactions.
Uniqueness
4,4’-Azobis-1-naphthalenesulfonic acid is unique due to its naphthalenesulfonic acid moieties, which provide additional functional groups for chemical reactions. This makes it more versatile compared to other azo compounds that lack these functional groups .
Propiedades
Número CAS |
4271-40-3 |
|---|---|
Fórmula molecular |
C20H14N2O6S2 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
4-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O6S2/c23-29(24,25)19-11-9-17(13-5-1-3-7-15(13)19)21-22-18-10-12-20(30(26,27)28)16-8-4-2-6-14(16)18/h1-12H,(H,23,24,25)(H,26,27,28) |
Clave InChI |
QYJNUIILYOXLOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


